molecular formula C15H14F2N2O2S B2747068 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide CAS No. 1803601-37-7

2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide

Cat. No. B2747068
CAS RN: 1803601-37-7
M. Wt: 324.35
InChI Key: VOKSPOIDADNBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of morpholine carboxamides and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell proliferation, viral replication, and fungal growth. It may also modulate ion channels by binding to specific sites and altering their activity.
Biochemical and Physiological Effects
Studies have shown that 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication and fungal growth. Additionally, this compound has been studied for its effects on ion channels and protein-protein interactions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide in lab experiments is its potential to target multiple pathways involved in various diseases. This compound is also relatively easy to synthesize and purify. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may limit its potential use in clinical settings.

Future Directions

There are several future directions for research on 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide. One direction is to investigate its potential use as a modulator of ion channels and protein-protein interactions in various diseases. Another direction is to study its toxicity and pharmacokinetics to determine its potential use in clinical settings. Additionally, further studies are needed to explore its potential as an anticancer, antiviral, and antifungal agent.

Synthesis Methods

The synthesis of 2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide involves a series of chemical reactions. A commonly used method involves the reaction of 3,4-difluoroaniline with thiophene-3-carboxylic acid, followed by the addition of morpholine and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide has shown potential applications in drug discovery and development. It has been studied for its anticancer, antiviral, and antifungal properties. This compound has also been investigated for its potential use as a modulator of ion channels and as an inhibitor of protein-protein interactions.

properties

IUPAC Name

2-(3,4-difluorophenyl)-N-thiophen-3-ylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2S/c16-12-2-1-10(7-13(12)17)14-8-19(4-5-21-14)15(20)18-11-3-6-22-9-11/h1-3,6-7,9,14H,4-5,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKSPOIDADNBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CSC=C2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-difluorophenyl)-N-(thiophen-3-yl)morpholine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.